![molecular formula C11H9ClN2O2S B2505192 [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-81-4](/img/structure/B2505192.png)

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

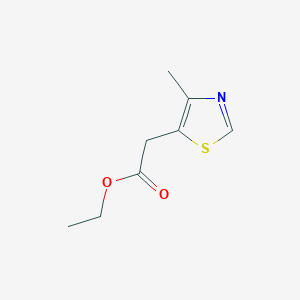

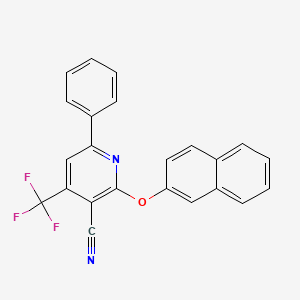

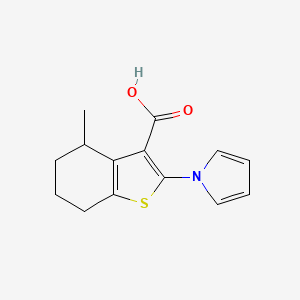

The compound of interest, [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid, is a derivative of thiazole acetic acid, which is a core structure in various research studies due to its potential biological activities. Thiazole derivatives are known for their antimicrobial properties and are often explored for their potential use in drug development . The presence of a chloro-phenylamino group may suggest additional chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives can involve cyclization reactions, as seen in the preparation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, where carboxylic acid groups are cyclized with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

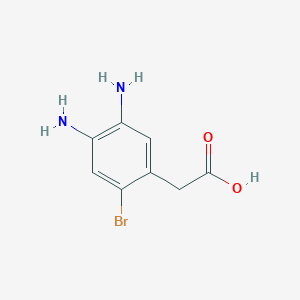

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the potential for polymorphism as seen in the study of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid . Single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are common techniques used to determine the crystal structures of such compounds. Solid-state NMR (SSNMR) can provide insights into local conformation and intermolecular packing . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of organotin(IV) carboxylates, as seen with 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid . These reactions can lead to compounds with potential antibacterial and antifungal activities. The reactivity of the this compound could be explored in similar contexts to synthesize bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction . Intermolecular hydrogen bonds and other non-covalent interactions play a significant role in the stability and properties of these compounds . Theoretical calculations, such as those performed using the CNDO method, can complement experimental data and provide additional insights into the properties of the compound .

Mecanismo De Acción

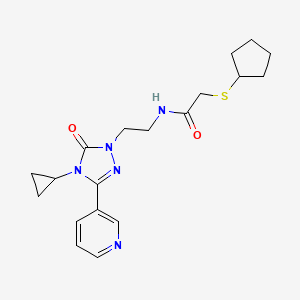

Target of Action

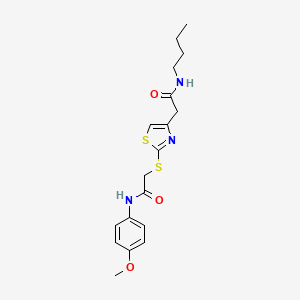

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit or regulate certain enzymes or biochemical pathways, while others may stimulate or block specific receptors .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways . For instance, some thiazole derivatives may activate or stop certain biochemical pathways, leading to different physiological effects .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Propiedades

IUPAC Name |

2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODSFCIJUYPFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)